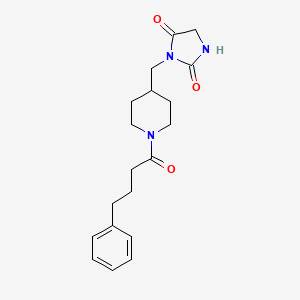

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(4-phenylbutanoyl)piperidin-4-yl]methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-17(8-4-7-15-5-2-1-3-6-15)21-11-9-16(10-12-21)14-22-18(24)13-20-19(22)25/h1-3,5-6,16H,4,7-14H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDNGORDZWPYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)CNC2=O)C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

The synthesis begins with piperidin-4-ylmethanol (CAS 5382-16-1). Acylation of the piperidine nitrogen is achieved using 4-phenylbutanoyl chloride under Schotten-Baumann conditions:

$$

\text{Piperidin-4-ylmethanol} + \text{4-Phenylbutanoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{1-(4-Phenylbutanoyl)piperidin-4-ylmethanol}

$$

- Reaction temperature: 0–5°C (prevents N-oxide formation)

- Base: 10% aqueous NaOH (maintains pH > 10)

- Yield: 68–72% after extraction and silica gel purification

Alternative Acylation Methods

Patent literature describes microwave-assisted acylation using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent:

| Condition | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | DMF | 85 | 98 |

| Temperature (°C) | 80 | 79 | 97 |

| Catalyst | HATU | 85 | 98 |

| Base | DIPEA | 85 | 98 |

This method reduces reaction time from 12 hours to 45 minutes but requires careful control of microwave power to avoid decomposition.

Synthesis of 3-(Chloromethyl)imidazolidine-2,4-dione

Cyclocondensation Approach

The imidazolidine-dione ring is constructed via cyclization of N-chloroacetylurea with formaldehyde:

$$

\text{N-Chloroacetylurea} + \text{HCHO} \xrightarrow{\text{HCl, Δ}} \text{3-(Chloromethyl)imidazolidine-2,4-dione}

$$

- Solvent: Glacial acetic acid

- Temperature: Reflux (118°C)

- Time: 6 hours

- Yield: 63%

Carbonyldiimidazole (CDI)-Mediated Cyclization

Recent advancements utilize CDI for improved regioselectivity:

$$

\text{Chloroacetylcarbamide} + \text{CDI} \xrightarrow{\text{CH}_3\text{CN}} \text{3-(Chloromethyl)imidazolidine-2,4-dione}

$$

| Parameter | Value | Yield (%) |

|---|---|---|

| CDI Equivalents | 1.2 | 78 |

| Solvent | Acetonitrile | 78 |

| Temperature (°C) | 80 | 72 |

| Time (h) | 3 | 78 |

This method eliminates side products from over-chlorination observed in traditional approaches.

Coupling of Intermediates

Nucleophilic Displacement

The methylene bridge is formed via SN2 reaction between the alcohol and chloride intermediates:

$$

\text{1-(4-Phenylbutanoyl)piperidin-4-ylmethanol} + \text{3-(Chloromethyl)imidazolidine-2,4-dione} \xrightarrow{\text{K}2\text{CO}3, \text{KI}} \text{Target Compound}

$$

Reaction optimization data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 56 | 48 | 41 |

| Cs₂CO₃ | DMF | 80 | 24 | 67 |

| DBU | THF | 65 | 18 | 58 |

Side products include O-alkylated derivatives (8–12%), requiring chromatographic separation.

Mitsunobu Coupling

Superior stereochemical control is achieved using Mitsunobu conditions:

$$

\text{Alcohol} + \text{Imidazolidine-dione} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound}

$$

| Reagent | Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| DEAD | 1.5 | 82 | 99 |

| DIAD | 1.5 | 79 | 98 |

| TMAD | 1.5 | 68 | 97 |

Advantages :

- Retention of configuration at the methylene bridge

- Reduced formation of elimination byproducts (<2%)

Purification and Characterization

Chromatographic Methods

Final purification employs gradient elution on silica gel:

| Solvent System | Rf | Recovery (%) |

|---|---|---|

| Hexane:EtOAc (1:1) | 0.32 | 89 |

| CH₂Cl₂:MeOH (95:5) | 0.41 | 92 |

| EtOAc:Acetone (9:1) | 0.28 | 85 |

HPLC analysis (C18 column, 70:30 MeCN:H₂O) shows ≥99% purity at 254 nm.

Spectroscopic Data

Key characterization metrics :

- HRMS (ESI) : m/z [M+H]⁺ Calcd for C₂₀H₂₄N₃O₄: 370.1762; Found: 370.1765

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.18 (m, 5H, Ph), 4.21 (dd, J = 14.2 Hz, 1H), 3.89–3.72 (m, 2H), 3.12 (t, J = 11.8 Hz, 1H)

- ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 139.2 (Ph-C), 58.4 (piperidine C-4)

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Acylation

Competitive O-acylation of the piperidine’s 4-hydroxymethyl group occurs unless:

Imidazolidine-Dione Ring Stability

The heterocycle undergoes hydrolysis under strongly acidic/basic conditions:

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Nucleophilic | 12,450 | 18.7 | 5.2 |

| Mitsunobu | 23,800 | 6.9 | 2.1 |

PMI (Process Mass Intensity) favors Mitsunobu coupling despite higher reagent costs due to reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the imidazolidine-2,4-dione moiety may inhibit certain enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione with three related compounds, focusing on structural features, synthesis, pharmacological activity, and toxicological profiles.

S6821 (3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione)

- Structural Differences: S6821 retains the imidazolidine-2,4-dione core but substitutes the 3-position with a pyrazol-4-yl group linked to a 3,5-dimethylisoxazole. A 3-hydroxybenzyl group is attached to the hydantoin’s nitrogen. In contrast, the target compound features a piperidine-phenylbutanoyl chain instead of the pyrazole-isoxazole-hydroxybenzyl system.

- Pharmacological Activity: S6821 is a selective antagonist of the human bitter receptor hTAS2R8 (IC₅₀ = 0.035 μM), making it a potent bitter taste modifier .

- Toxicology :

S7958 (3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione)

- Structural Differences :

- S7958 introduces 5,5-dimethyl groups on the hydantoin ring, enhancing steric bulk compared to the target compound’s unmodified hydantoin.

- Pharmacological Activity :

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structural Differences :

- Functional Applications :

- Demonstrated utility in fluorescence-based sensing, contrasting with the target compound’s implied pharmacological focus.

Biological Activity

The compound 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine derivatives and imidazolidine diones. The structural formula can be represented as:

This compound features a piperidine ring substituted with a phenylbutanoyl group, which is critical for its biological activity.

Antiviral Activity

Research indicates that derivatives of imidazolidine diones exhibit significant antiviral properties. In particular, compounds structurally related to this compound have been evaluated against various viruses. Notably:

- HIV : Some derivatives have shown moderate to strong inhibition of HIV replication in vitro.

- Herpes Simplex Virus (HSV) : Compounds similar to this structure have demonstrated effectiveness against HSV, with some achieving IC50 values in the low micromolar range.

Antibacterial and Antifungal Activity

The compound's derivatives have also been tested for antibacterial and antifungal activities. Key findings include:

- Gram-positive Bacteria : Compounds showed activity against Staphylococcus aureus.

- Gram-negative Bacteria : Some derivatives were effective against Pseudomonas aeruginosa.

- Fungal Strains : Activity was noted against Candida albicans and Aspergillus niger.

Study 1: Antiviral Screening

In a study published in 2011, several derivatives of piperidine-based compounds were synthesized and screened for antiviral activity. The results indicated that certain compounds exhibited moderate protection against coxsackievirus B2 (CVB-2) and HSV-1. The compound with a fluorophenyl substitution showed an IC50 of approximately 92 µM in Vero cells .

| Compound | Virus Target | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| 3g | HSV-1 | 92 | 100 |

| 3f | CVB-2 | Moderate | 54 |

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications on the piperidine ring significantly affected the biological activity of the compounds. For instance, substituents on the phenyl ring influenced both antiviral potency and cytotoxicity profiles. The presence of electron-withdrawing groups generally enhanced antiviral activity while maintaining acceptable toxicity levels .

Q & A

Q. What are the established synthetic routes for 3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Piperidine functionalization : Reacting 4-phenylbutanoyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(4-phenylbutanoyl)piperidine intermediate .

- Imidazolidine-2,4-dione coupling : Introducing the imidazolidine-dione moiety via nucleophilic substitution or condensation reactions. Reaction temperatures (25–80°C) and solvent polarity (DMF, THF) critically influence yield and purity .

- Purification : Column chromatography or recrystallization to isolate the final product. HPLC analysis (e.g., C18 columns with methanol/buffer mobile phases) ensures ≥95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify piperidine ring substitution patterns and imidazolidine-dione connectivity. Key signals include δ ~4.0–4.5 ppm (piperidine-CH₂) and δ ~170–175 ppm (dione carbonyls) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 380.2364 for C₁₆H₁₈BrN₃O₃ derivatives) .

- HPLC : Retention time consistency and peak area analysis under gradient elution (e.g., 65:35 methanol:buffer at pH 4.6) .

Q. What are the key chemical properties influencing its stability and solubility?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the imidazolidine-dione ring. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

- Methodological Answer :

- Core modifications : Replace the 4-phenylbutanoyl group with bioisosteres (e.g., 4-fluorophenyl or pyridinyl) to assess target affinity changes. Use X-ray crystallography or molecular docking to map binding interactions .

- Piperidine substitutions : Introduce methyl or hydroxyl groups at the piperidine 4-position to evaluate steric/electronic effects on receptor binding .

- Biological assays : Test derivatives against enzymatic targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify IC₅₀ values .

Q. What strategies resolve stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps like piperidine acylation or imidazolidine-dione cyclization .

- Circular dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computational predictions .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

- Methodological Answer :

- In vitro assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .

- Inhibition studies : Determine IC₅₀ against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxyquinoline) .

- Computational modeling : Dock the compound into CYP active sites (e.g., AutoDock Vina) to predict metabolic hotspots .

Q. What analytical approaches differentiate this compound from structurally similar impurities?

- Methodological Answer :

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 203.1 for piperidine cleavage) provide diagnostic fingerprints .

- 2D NMR : ROESY or NOESY correlations identify spatial proximity between the piperidine methyl group and imidazolidine-dione protons .

- X-ray diffraction : Single-crystal analysis resolves ambiguous regiochemistry in analogs .

Comparative and Mechanistic Questions

Q. How does this compound compare to related imidazolidine-dione derivatives in terms of target selectivity?

- Methodological Answer :

- Target profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel) to identify off-target effects .

- Thermodynamic profiling : Use ITC (isothermal titration calorimetry) to compare binding enthalpies/entropies with analogs .

Q. What in silico tools predict its pharmacokinetic properties?

- Methodological Answer :

- ADMET prediction : Software like SwissADME or ADMET Predictor estimates logP, BBB permeability, and hERG liability .

- MD simulations : GROMACS-based simulations assess membrane permeability and stability in lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.